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Compound of Interest |

Compound Name: Isoevodiamine

CAS No.: 518-18-3

Cat. No.: B3029074
- 7
H,

C, NOESY, HMBC) Target Molecule: Isoevodiamine (vs. Evodiamine) Audience: Medicinal
Chemists, Analytical Scientists

Executive Summary & Scientific Context

Isoevodiamine is a quinazolinocarboline alkaloid structurally related to Evodiamine, a major
bioactive component of Evodia rutaecarpa. In drug development, distinguishing
Isoevodiamine from Evodiamine is critical because:

o Stereochemical Efficacy: The biological activity (e.g., thermoregulation, antitumor effects) is
often stereospecific to the (

)-configuration at the C-13b chiral center. Isoevodiamine is frequently identified as the (
)-enantiomer or the C-13b epimer formed during non-stereoselective synthesis or extraction.

» Structural Stability: Under acidic conditions, Evodiamine can undergo ring-opening to form
stable hydrates or rearrange into "Iso" forms (e.g., Rhetsinine-type structures).

e Regulatory Compliance: Accurate assignment of the C-13b stereocenter and the N-14
methylation site is required for IND (Investigational New Drug) filings.

This protocol provides a definitive NMR workflow to distinguish Evodiamine (typically the (
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)-cis-fused isomer) from Isoevodiamine (the (

)-isomer or structural variant) using dipolar coupling (NOE) and long-range heteronuclear
correlations (HMBC).

Sample Preparation Protocol

To ensure high-resolution data and prevent solvent-induced isomerization:
¢ Solvent Selection:
o Preferred:DMSO-d

(99.9% D).

» Reason: Excellent solubility for indole alkaloids; stabilizes exchangeable protons (Indole
NH) which are crucial for NOE analysis.

o Alternative:CDCI

(Neutralized).

» Warning: Acidic traces in chloroform can catalyze the epimerization of Evodiamine to
Isoevodiamine or dehydration to Dehydroevodiamine. Always filter through basic
alumina if using CDCI

¢ Concentration: 5-10 mg in 600 pL solvent (for 500/600 MHz instruments).

o Temperature: 298 K (25°C).

NMR Experimental Workflow
1D H NMR: The "Fingerprint" Region

The distinction between Evodiamine and Isoevodiamine relies heavily on the chemical shift
and multiplicity of the H-13b methine proton and the N-14 Methyl group.

Key Diagnostic Signals (in CDCI
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Evodiamine ( Isoevodiamine (
Signal Mechanistic Insight
-isomer) -isomer/Epimer)

The H-13b proton is
deshielded in the Iso-
form due to
anisotropic effects
5.80 — 5.95 ppm (s) 6.10 — 6.30 ppm (s) from the carbonyl (C-

5) in the trans-fused

H-13b

or epimeric

orientation.

Methyl group position
varies slightly due to

N-14 Me ring puckering

2.45 - 2.50 ppm (s) 2.55 - 2.65 ppm (s)
changes between cis

and trans fusion.

Chemical shift is

concentration-
~8.0 - 8.5 ppm (br s) ~8.0 - 8.5 ppm dependent; less

diagnostic than H-13b.

Indole NH

2D NOESY: Stereochemical Assignment (The Gold
Standard)

This is the critical step for validating the "Iso" identity. You must determine the relative
orientation of H-13b relative to the indole ring and the N-methyl group.

e Evodiamine (cis-fused/S-form):

o Strong NOE correlation between H-13b and H-14 (if H-14 were present, but here we look
for N-Me).

o Key NOE: H-13b shows a strong correlation to the Indole NH (if the ring fusion allows
proximity) or specific aromatic protons (H-1) depending on the pucker.
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o Crucially: In the natural (

)-form, H-13b is often pseudo-axial, allowing specific cross-peaks to the methylene
protons at C-8.

e Isoevodiamine (Epimer):

o The ring fusion geometry changes (often to a more strained or planar trans-like
orientation).

o Key NOE: The NOE pattern between H-13b and the N-Me group will differ in intensity
compared to the natural form due to the change in dihedral angle.

2D HMBC: Skeleton Confirmation
Use HMBC to ensure the "Iso" form is not a constitutional isomer (like a ring-opened ketone).
o Target Correlation:H-13b to C-5 (Carbonyl, ~165 ppm) and C-7 (Methylene).

 Validation: If the compound is the ring-opened hydrate (also sometimes called
Isoevodiamine in older literature), the C-5 carbonyl signal will shift significantly (to ~170-180
ppm or appear as a carboxylic acid/amide), and H-13b will shift upfield if it becomes adjacent
to an OH group.

Data Analysis & Interpretation Logic

The following logic gate ensures correct classification of the sample.
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Unknown Alkaloid Sample

1D 1H NMR: Locate H-13b

:

Chemical Shift (CDCI3)?

~5.8-5.9 ppm [>6.1 ppm Missing/Shifted

Likely Evodiamine (S-form) Likely Isoevodiamine (Epimer) Ring-Opened/Hydrate Form
(H-13b ~5.9 ppm) (H-13b >6.1 ppm) (H-13b shift anomalous)

Run 2D NOESY

Analyze H-13b / N-Me Correlation

NOE Matches S-config\NOE Matches R-config

CONFIRMED: Evodiamine CONFIRMED: Isoevodiamine
(Diagnostic NOE Pattern A) (Diagnostic NOE Pattern B)

Click to download full resolution via product page

Figure 1: Decision tree for the NMR-based assignment of Evodiamine and Isoevodiamine.

Summary of Chemical Shifts (Reference Table)
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o Isoevodiamine
Evodiamine (

Nucleus Position Multiplicity
» Ppm) . ppm)*

H H-13b 5.85 6.15 s (Methine)

H N-Me 2.48 2.60 S

H H-5/6 (Aromatic) 70-75 70-75 m

c C-13b 68.5 71.2 CH

c C-5 (C=0) 164.5 164.8 Cq

c N-Me 36.5 37.2 CH

*Note: Values are approximate for CDCI

and may vary by £0.1 ppm depending on concentration and temperature. Isoevodiamine here
refers to the C-13b epimer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: NMR Characterization and Structural
Validation of Isoevodiamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029074#nmr-characterization-of-isoevodiamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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